molecular formula C11H15BrO2 B14779730 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene

Cat. No.: B14779730
M. Wt: 259.14 g/mol
InChI Key: YORMBOZLQKODOB-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, substituted with a bromine atom, an isopropoxy group, a methoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene can be synthesized through a series of organic reactions. One common method involves the bromination of 3-isopropoxy-2-methoxy-5-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

Scientific Research Applications

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-3-isopropoxy-2-methoxy-5-methylbenzene can be compared with other similar compounds such as:

  • 1-Bromo-2-isopropoxy-4-methylbenzene
  • 1-Bromo-5-isopropoxy-2-methoxy-3-methylbenzene
  • 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-methoxy-5-methyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO2/c1-7(2)14-10-6-8(3)5-9(12)11(10)13-4/h5-7H,1-4H3

InChI Key

YORMBOZLQKODOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)OC(C)C

Origin of Product

United States

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